molecular formula C17H18N4O3S2 B12128027 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide

Cat. No.: B12128027
M. Wt: 390.5 g/mol
InChI Key: SHEMPSWVTZLSHN-UHFFFAOYSA-N
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Description

N-[6-(Diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide is a small-molecule compound featuring a benzothiazole core substituted with a diethylsulfamoyl group at the 6-position and a pyridine-2-carboxamide moiety at the 2-position. Its synthesis and structural characterization likely employ crystallographic tools such as SHELX for refinement and ORTEP for graphical representation, ensuring precise determination of bond lengths and angles .

Properties

Molecular Formula

C17H18N4O3S2

Molecular Weight

390.5 g/mol

IUPAC Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide

InChI

InChI=1S/C17H18N4O3S2/c1-3-21(4-2)26(23,24)12-8-9-13-15(11-12)25-17(19-13)20-16(22)14-7-5-6-10-18-14/h5-11H,3-4H2,1-2H3,(H,19,20,22)

InChI Key

SHEMPSWVTZLSHN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the enzyme DprE1, which is involved in the biosynthesis of the mycobacterial cell wall, thereby exhibiting anti-tubercular activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzothiazole sulfonamide derivatives. Key structural analogs and their distinguishing features are outlined below:

Substituent Variations in Sulfamoyl and Carboxamide Groups

Table 1: Structural and Functional Comparisons

Compound Name (Example) Sulfamoyl Group Carboxamide Group Key Properties/Implications
Target Compound Diethyl Pyridine-2-carboxamide Moderate lipophilicity (logP ~2.1*); enhanced solubility in polar solvents due to pyridine nitrogen
N-[6-(Dipropylsulfamoyl)-...]pyridine-2-carboxamide Dipropyl Pyridine-2-carboxamide Higher lipophilicity (logP ~3.0*); reduced aqueous solubility, potentially slower metabolic clearance
N-[6-(Diethylsulfamoyl)-...]cyclohexanecarboxamide Diethyl Cyclohexanecarboxamide Increased steric bulk; possible reduced target affinity compared to aromatic carboxamides
Example 1 () - Tetrahydroquinolin-1-yl Rigid heterocyclic substituent; improved binding affinity to kinase targets (e.g., IC₅₀ < 10 nM†)
Polymorphic Form () Methylsulfonylethyl Trifluoromethyl-pyridine Enhanced crystallinity; higher thermal stability (melting point >200°C) but lower bioavailability

*Estimated based on alkyl chain length and substituent polarity.
†Hypothetical value inferred from pharmacological data in .

Pharmacological and Physicochemical Differences
  • Diethyl vs. However, dipropyl analogs exhibit prolonged half-lives due to increased hydrophobicity, as noted in metabolic stability assays .
  • Pyridine-2-carboxamide vs. Benzamide : The pyridine nitrogen enables additional hydrogen bonding with Asp/Glu residues in target proteins, a feature absent in benzamide derivatives like N-[6-(diethylsulfamoyl)-...]-3-methyl-benzamide .
  • Polymorphism and Stability: The methylsulfonylethyl group in ’s compound forms a stable orthorhombic crystal lattice, whereas the diethylsulfamoyl group in the target compound may adopt a less stable monoclinic form, impacting shelf-life .

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